
N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’-(1-Methylethyl)-N’-pyridin-3-ylguanidin ist eine chemische Verbindung, die zur Klasse der Guanidine gehört. Sie zeichnet sich durch das Vorhandensein einer Cyanogruppe (–CN) und einer Pyridinylgruppe aus, die an die Guanidin-Einheit gebunden sind.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von N-Cyano-N’-(1-Methylethyl)-N’-pyridin-3-ylguanidin kann mit verschiedenen Methoden erreicht werden. Ein üblicher Ansatz beinhaltet die Reaktion von substituierten Aryl- oder Heteroarylaminen mit Alkylcyanoacetaten unter verschiedenen Reaktionsbedingungen . Beispielsweise kann die direkte Behandlung verschiedener Amine mit Methylcyanoacetat ohne Lösungsmittel bei Raumtemperatur die gewünschten N-substituierten Cyanoacetamidverbindungen liefern . Eine weitere Methode beinhaltet das Rühren von Ethylcyanoacetat mit Aminen bei 70 °C für 6 Stunden, gefolgt von Rühren bei Raumtemperatur über Nacht .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von N-Cyano-N’-(1-Methylethyl)-N’-pyridin-3-ylguanidin skalierbarere und effizientere Methoden umfassen. Diese Methoden beinhalten oft lösungsmittelfreie Reaktionen, Fusion von aromatischen Aminen mit überschüssigem Ethylcyanoacetat bei hohen Temperaturen und die Verwendung von Mikrowellenbestrahlung, um die Reaktion zu beschleunigen .
Analyse Chemischer Reaktionen
Reaktionstypen
N-Cyano-N’-(1-Methylethyl)-N’-pyridin-3-ylguanidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in andere funktionelle Gruppen wie Amine umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Cyano- oder Pyridinylgruppen durch andere Substituenten ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen . Die Reaktionsbedingungen variieren je nach gewünschtem Produkt und können verschiedene Lösungsmittel, Temperaturen und Katalysatoren umfassen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’-(1-Methylethyl)-N’-pyridin-3-ylguanidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese verschiedener heterocyclischer Verbindungen verwendet.
Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-Cyano-N’-(1-Methylethyl)-N’-pyridin-3-ylguanidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Cyano- und Pyridinylgruppen spielen eine entscheidende Rolle bei seiner Reaktivität und Bindung an Zielmoleküle. Die Verbindung kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Makromolekülen eingehen und so ihre Funktion und Aktivität beeinflussen .
Wirkmechanismus
The mechanism of action of N-Cyano-N’-(1-methylethyl)-N’-pyridin-3-ylguanidine involves its interaction with specific molecular targets and pathways. The cyano and pyridinyl groups play a crucial role in its reactivity and binding to target molecules. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige ähnliche Verbindungen umfassen:
- N-Cyano-N’-(1-Methylethyl)-N’-phenylguanidin
- N-Cyano-N’-(1-Methylethyl)-N’-chinolin-3-ylguanidin
- N-Cyano-N’-(1-Methylethyl)-N’-thiazol-2-ylguanidin
Einzigartigkeit
N-Cyano-N’-(1-Methylethyl)-N’-pyridin-3-ylguanidin ist einzigartig aufgrund seiner spezifischen Kombination von Cyano- und Pyridinylgruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es für verschiedene Anwendungen in Forschung und Industrie wertvoll .
Eigenschaften
Molekularformel |
C10H13N5 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-cyano-1-propan-2-yl-1-pyridin-3-ylguanidine |
InChI |
InChI=1S/C10H13N5/c1-8(2)15(10(12)14-7-11)9-4-3-5-13-6-9/h3-6,8H,1-2H3,(H2,12,14) |
InChI-Schlüssel |
UFZJMJYBXHZWIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=CN=CC=C1)C(=NC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


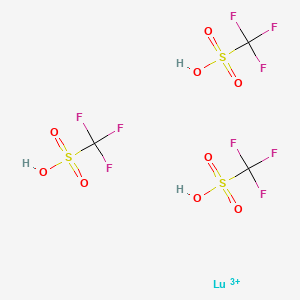
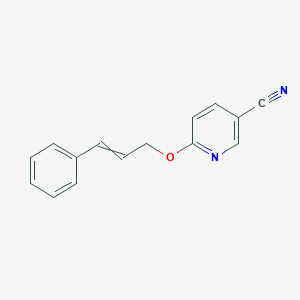
![3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)
![Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11823992.png)
![2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11823998.png)
![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)
![Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-](/img/structure/B11824006.png)

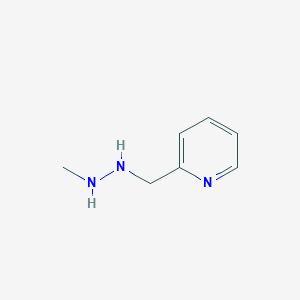
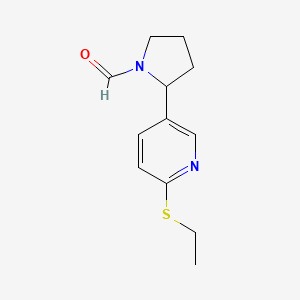

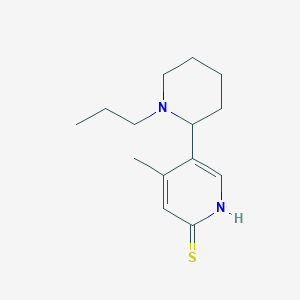
![1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium](/img/structure/B11824042.png)
